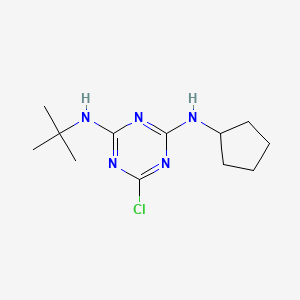
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel that is involved in various physiological processes.
Mécanisme D'action
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine acts as a competitive antagonist of TRPM8 by binding to the channel's pore region and preventing the influx of calcium ions. This inhibition of TRPM8 activity leads to a decrease in cold sensitivity and pain sensation.
Biochemical and Physiological Effects:
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In animal studies, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to reduce cold sensitivity and pain sensation. Additionally, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM8.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine in lab experiments is its high selectivity for TRPM8. This allows researchers to specifically target this ion channel without affecting other channels. However, one limitation of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine. One potential application of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is in the development of drugs for the treatment of chronic pain. Another potential application is in the development of drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of TRPM8 inhibition by N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine and to identify any potential side effects of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Méthodes De Synthèse
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine starts with the reaction of tert-butylamine with 6-chloro-1,3,5-triazine-2,4-dichloride to form tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. The intermediate product is then reacted with cyclopentylamine to form N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Applications De Recherche Scientifique
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in medical research. The compound has been shown to be a potent and selective TRPM8 antagonist, which makes it a promising candidate for the development of drugs that target this ion channel. TRPM8 has been implicated in various physiological processes, including pain sensation, thermoregulation, and cancer progression.
Propriétés
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCFOWLTCIRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)

![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)
![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)

